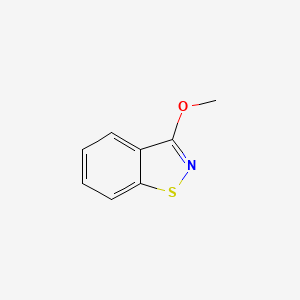

3-Methoxy-1,2-benzisothiazole

Description

Propriétés

Numéro CAS |

40991-38-6 |

|---|---|

Formule moléculaire |

C8H7NOS |

Poids moléculaire |

165.21 g/mol |

Nom IUPAC |

3-methoxy-1,2-benzothiazole |

InChI |

InChI=1S/C8H7NOS/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3 |

Clé InChI |

UEFUDKGNYZGKGW-UHFFFAOYSA-N |

SMILES |

COC1=NSC2=CC=CC=C21 |

SMILES canonique |

COC1=NSC2=CC=CC=C21 |

Autres numéros CAS |

40991-38-6 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 1,2 Benzisothiazole and Its Analogues

Regioselective Synthesis of the 1,2-Benzisothiazole (B1215175) Ring System

The construction of the 1,2-benzisothiazole nucleus is foundational. thieme-connect.de Methodologies are often designed to form the crucial S-N bond in the final step of cyclization, starting from appropriately substituted benzene (B151609) precursors. thieme-connect.desmolecule.com

Cyclization Reactions from Precursors

Several key precursors have been established for the efficient synthesis of the 1,2-benzisothiazole ring, leading primarily to the versatile intermediate 1,2-benzisothiazol-3(2H)-one.

From 2-(Alkylthio)benzaldehyde Oxime: A prominent method involves the cyclization of a 2-(alkylthio)benzaldehyde oxime using a halogenating agent. google.com In a typical procedure, a 2-(alkylthio)benzaldehyde is reacted with hydroxylamine (B1172632) to form the corresponding oxime. This intermediate is then treated with a halogenating agent like sulfuryl chloride or chlorine gas to induce cyclization and yield the 1,2-benzisothiazol-3-one core. google.com

From 2-Halobenzonitriles: An alternative industrial process starts with 2-halobenzonitriles. These are reacted with an alkanethiol in a heterogeneous solvent system (e.g., toluene-water) in the presence of a base to produce a 2-(alkylthio)benzonitrile intermediate. google.com This intermediate is subsequently treated with a halogenating agent, such as chlorine, in the presence of water to facilitate cyclization, affording the 1,2-benzisothiazol-3-one. google.com This approach can be performed as a one-pot process, enhancing its efficiency.

From 2-Sulfamoylbenzoates: Derivatives of 2-sulfamoylbenzoate, such as methyl 2-(aminosulfonyl)benzoate, serve as effective precursors for the synthesis of the 1,1-dioxide analogues of the benzisothiazole system. In one approach, methyl 2-(aminosulfonyl)benzoate is condensed with dilithiated β-ketoesters. researchgate.netresearchgate.net This reaction proceeds through an intermediate that cyclizes to form 3-substituted 1,2-benzisothiazole 1,1-dioxides. researchgate.netresearchgate.net Similarly, reacting N-alkylbenzenesulfonamides with butyllithium (B86547) and then methyl isothiocyanate yields 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides, which can be cyclized using a catalyst like DBU to give 1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org

Table 1: Comparison of Cyclization Methods from Precursors

| Precursor | Key Reagents | Intermediate | Product Type | Ref |

|---|

Synthetic Routes Involving Disulfides

Routes utilizing disulfide compounds are also well-established. Bis(2-cyanophenyl) disulfide can be converted to 3-chloro-1,2-benzisothiazole (B19369) by reaction with chlorine in a solvent like dimethylformamide. thieme-connect.de Furthermore, the reaction of bis(2-cyanophenyl) disulfide with excess piperazine (B1678402) in the presence of DMSO has been developed as a commercial process to produce 3-(1-piperazinyl)-1,2-benzisothiazole, a key intermediate for certain atypical antipsychotic drugs. thieme-connect.de

Intramolecular Cyclization Strategies

The intramolecular formation of the N–S bond is a common and powerful strategy for constructing the 1,2-benzisothiazole ring system, often starting from 2-mercaptobenzamides. mdpi.com Various catalytic systems have been developed to facilitate this oxidative dehydrogenative cyclization.

Copper-Catalyzed Cyclization: A Cu(I)-catalyzed method allows 2-mercaptobenzamides to undergo intramolecular cyclization using molecular oxygen (O₂) as the sole oxidant, forming the N-S bond and producing various benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.comorganic-chemistry.org

Cobalt-Catalyzed Cyclization: A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. mdpi.comresearchgate.net This method is noted for its good to excellent yields and the ability to recycle the mother liquor. researchgate.net The proposed mechanism involves the oxidation of Co(II) to Co(III) by oxygen, which then oxidizes the 2-mercaptobenzamide to a thiyl radical, followed by intramolecular nucleophilic attack by the N-H bond on the sulfur atom to form the final product. researchgate.net

Metal-Free and Electrochemical Cyclization: Reflecting a trend towards greener chemistry, metal-free approaches have been developed. One such method uses potassium bromide (KBr) as a catalyst under an O₂ atmosphere to transform 2-mercaptobenzamides into the desired products in high yields. mdpi.com Additionally, an electrochemical dehydrogenative cyclization protocol using tetrabutylammonium (B224687) bromide as an additive has been reported, which proceeds via constant-current electrolysis in an undivided cell. mdpi.com

Introduction of the Methoxy (B1213986) Group at the 3-Position

The target compound, 3-methoxy-1,2-benzisothiazole, is characterized by a methoxy group at the C3 position. nih.gov This functionality is typically introduced via nucleophilic substitution of a suitable leaving group, most commonly a halide, at the 3-position.

A general and effective method for this transformation is the reaction of a 3-chloro-1,2-benzisothiazole precursor with a methoxide (B1231860) source. For the analogous 1,1-dioxide series, this compound 1,1-dioxide is synthesized from 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudosaccharyl chloride) via methanolysis. thieme-connect.de This reaction involves dissolving the 3-chloro precursor in anhydrous methanol, where solvolysis occurs to yield the 3-methoxy product. thieme-connect.de This strategy is a common pathway for introducing alkoxy groups onto the 1,2-benzisothiazole core. The necessary 3-chloro precursors can be synthesized from the corresponding 1,2-benzisothiazol-3-ones by reacting them with a chlorinating agent such as thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com

Synthesis of Oxidized Analogues: this compound 1,1-Dioxide

This compound 1,1-dioxide is a significant analogue, often referred to as a pseudosaccharin derivative. nih.gov Its synthesis can be approached either by introducing the methoxy group onto a pre-formed benzisothiazole 1,1-dioxide ring or by oxidizing a this compound precursor.

Specific Methodologies for 1,1-Dioxide Formation

The formation of the 1,1-dioxide (sulfone) is achieved through oxidation of the sulfur atom in the benzisothiazole ring.

Direct Oxidation: The oxidation of 1,2-benzisothiazole derivatives to their corresponding 1,1-dioxides can be accomplished using strong oxidizing agents. A common reagent for this transformation is hydrogen peroxide (H₂O₂), often in an acetic acid solvent. acs.org However, the conditions must be carefully controlled. For instance, the oxidation of some this compound derivatives with 50% H₂O₂ in acetic acid has been reported to unexpectedly result in ring opening to form a sulfamide, highlighting a potential sensitivity of the 3-methoxy substituted ring to certain oxidative conditions. acs.org

Synthesis from Pre-oxidized Precursors: An alternative and often more reliable strategy is to construct the ring system with the sulfur atom already in the desired oxidation state. As described previously (Section 2.1.1), starting from methyl 2-(aminosulfonyl)benzoate allows for the direct synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides. researchgate.netresearchgate.net

The synthesis of the precursor 3-chloro-1,2-benzisothiazole 1,1-dioxide is achieved through the chlorination of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with reagents like phosphorus pentachloride (PCl₅). researchgate.net This chlorinated intermediate is then readily converted to this compound 1,1-dioxide via methanolysis. thieme-connect.de

Table 2: Synthetic Approaches to this compound 1,1-Dioxide

| Starting Material | Key Transformation | Reagents | Product | Ref |

|---|

Derivatization Strategies for this compound

A significant area of research has focused on the synthesis of this compound derivatives bearing oxypropanolaminic side chains. nih.gov These modifications are intended to investigate the interaction of the benzisothiazole ring system with biological targets such as β-adrenoceptors. nih.govresearchgate.net The synthetic approach typically involves the introduction of these side chains at either the 5- or 7-position of the this compound core. nih.gov The goal of these syntheses was to see if the resulting derivatives could recognize the β3-adrenoceptor subtype. nih.govresearchgate.net While the synthesized compounds did not show consistent agonistic activity, many of the derivatives did act as specific antagonists at β1- (cardiac) adrenoceptors. nih.govresearchgate.net This confirmed the ability of the benzisothiazole ring to interact with β-adrenoceptors and suggested that the position of the oxypropanolaminic chain on the ring influences this interaction. researchgate.net

Table 1: Synthesis of Oxypropanolaminic Derivatives of this compound

| Position of Substitution | Side Chain | Purpose of Synthesis |

|---|---|---|

| Position 5 | Oxypropanolaminic | To explore interaction with β-adrenoceptors. nih.gov |

The 1,2-benzisothiazole nucleus has been elaborated with a variety of other side chains to develop potent enzyme inhibitors. A notable example involves the derivatization of the related 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold. acs.org A library of compounds was prepared by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with a range of commercially available carboxylic acids. acs.org This strategy led to the identification of potent inhibitors of human mast cell tryptase. acs.org

For instance, the reaction with N-[(phenylmethoxy)carbonyl]-β-alanine yielded a compound with significant inhibitory activity. acs.org Further optimization by extending the side chain by two carbons resulted in an 8-fold increase in potency. acs.org The most potent inhibitor in this series was a benzoic acid derivative, which exhibited time-dependent inhibition consistent with a mechanism-based mode of action. acs.orgresearchgate.net

Table 2: Examples of Pharmacologically Active Side Chain Derivatives

| Derivative | Side Chain | IC50 (Human Mast Cell Tryptase) |

|---|---|---|

| 7b | N-[(phenylmethoxy)carbonyl]-β-alanate | 0.85 μM acs.org |

| 7d | 5-[[(phenylmethoxy)carbonyl]amino]pentanoate | 0.1 μM acs.org |

| 7n | 4-[[(phenylmethoxy)carbonyl]amino]benzoate | 0.064 μM acs.org |

To streamline the synthesis of structurally diverse 1,2-benzisothiazole analogues, efficient one-pot reaction strategies have been developed. mdpi.com A facile, two-step, one-pot synthesis has been reported for a series of N-substituted 1,2-benzisothiazol-3(2H)-ones, which are valuable heterocyclic compounds. mdpi.com This approach offers excellent yields and avoids the often harsh conditions or multi-step procedures of conventional methods. mdpi.com The resulting N-substituted derivatives, such as 2-propyl, 2-butyl, and various 2-aryl derivatives, were synthesized to explore their potential as inhibitors of dengue virus protease. mdpi.com

This synthetic strategy provides a powerful tool for rapidly generating libraries of N-substituted benzisothiazolones for biological screening. mdpi.com

Table 3: Yields of N-Substituted 1,2-benzisothiazol-3(2H)-ones via One-Pot Synthesis

| Compound | N-Substituent | Yield |

|---|---|---|

| 5a | Propyl | 93% mdpi.com |

| 5b | Butyl | 89% mdpi.com |

| 5f | Benzyl (B1604629) | 77% mdpi.com |

| 5h | 2-Nitrophenyl | 78% mdpi.com |

| 5m | 2-Chlorophenyl | 68% mdpi.com |

Synthetic Approaches to Other Substituted 1,2-Benzisothiazoles

The synthesis of specifically substituted 1,2-benzisothiazoles, such as those bearing amino or oxiranylmethoxy groups, is crucial for developing new bioactive compounds.

The synthesis of 6-amino-1,2-benzisothiazole derivatives has been developed as a platform for creating novel bioactive molecules. For example, N-t-butyl-6-amino-1,2-benzisothiazole-3-one-1,1-dioxide serves as a key intermediate. mdpi.com This compound can be synthesized and subsequently used in further reactions. A key transformation is its conversion to a 6-iodo derivative via a Sandmeyer-type reaction, involving treatment with p-toluenesulfonic acid, sodium nitrite, and potassium iodide. mdpi.com The 6-amino compound can also be derivatized by reacting it with propargyl bromide in the presence of cesium carbonate to introduce alkyne functionalities, which are useful for further modification via click chemistry. mdpi.com

The compound 1,2-benzisothiazole, 3-(oxiranylmethoxy)- is an important intermediate, particularly for materials science and pharmaceutical research, due to the reactivity of its epoxy group. ontosight.ai Its synthesis typically involves multi-step organic routes starting from benzisothiazole precursors. ontosight.ai A common method is the etherification of a hydroxy-substituted benzisothiazole. ontosight.ailookchem.com Specifically, 5-hydroxy-1,2-benzisothiazole can be reacted with epichlorohydrin (B41342) to yield 5-(oxiranylmethoxy)-1,2-benzisothiazole. lookchem.com This reaction attaches the reactive oxirane ring to the benzisothiazole scaffold via a methoxy linker, creating a versatile building block for further chemical transformations. ontosight.ai

Sophisticated Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational characteristics of a molecule. While specific experimental IR data for 3-Methoxy-1,2-benzisothiazole is not extensively detailed in the reviewed literature, the characterization of related benzisothiazole derivatives is well-documented and provides a framework for analysis. For instance, the characterization of compounds like this compound 1,1-dioxide involves IR spectroscopy to confirm its molecular structure. researchgate.netresearchgate.net

For benzisothiazole derivatives, vibrational modes are assigned by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netresearchgate.net Key vibrational bands expected for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C-H stretching of the methoxy (B1213986) group: Found in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching: Aromatic and heterocyclic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ range.

C-O stretching of the methoxy group: Strong absorptions anticipated in the 1000-1300 cm⁻¹ region.

C-S and S-N stretching: These vibrations of the isothiazole (B42339) ring typically occur in the fingerprint region below 1000 cm⁻¹.

In the related compound, this compound 1,1-dioxide, extensive studies have assigned the vibrational modes, including the characteristic strong asymmetric and symmetric S=O stretching vibrations which are absent in the title compound. researchgate.net

Temperature-dependent IR spectroscopy is a powerful tool for studying structural changes, phase transitions, and thermal reactions. In the broader family of pseudosaccharyl ethers, this technique has been employed to investigate thermally induced isomerizations. nih.govresearchgate.net A notable example is the thermal Chapman-like rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide into its N-methyl isomer, which was shown to occur in the solid state at temperatures as low as 150 °C. researchgate.netuc.pt Similar studies on 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide also used temperature-dependent IR to monitor the sigmatropic rearrangement that occurs in the molten state. nih.gov Although no specific temperature-dependent IR studies have been reported for this compound itself, this methodology remains highly relevant for investigating its thermal stability and potential for rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise carbon-hydrogen framework of this compound.

While one-dimensional ¹H and ¹³C NMR provide primary information, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments, especially in complex heterocyclic systems. jmcs.org.mx

COSY experiments would reveal proton-proton (¹H-¹H) coupling correlations within the benzisothiazole ring, helping to assign the positions of the aromatic protons.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the structure based on the chemical shift of its attached proton.

These techniques are standard for the structural elucidation of novel benzisothiazole derivatives. jmcs.org.mx

NMR spectroscopy is a key technique for studying dynamic processes like tautomerism. nih.gov The signals observed can depend on the rate of exchange between tautomers, which is often temperature-dependent. nih.gov In some heterocyclic systems, a slow exchange rate at low temperatures allows for the observation of separate signals for each tautomer. nih.gov

While no specific studies on tautomerism for this compound have been reported, temperature-dependent NMR studies on related benzisothiazole derivatives have been conducted. For example, a study of various 2,1-benzisothiazole derivatives, including methyl 3-methoxy-2,1-benzisothiazole-7-thionocarboxylate, found evidence for tautomerism at 200°C. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This highlights the potential for such dynamic behavior within this class of compounds, a phenomenon that could be investigated for this compound using temperature-variable NMR experiments.

Mass Spectrometric Investigations for Molecular Identity

Mass spectrometry (MS) provides the molecular weight and valuable information about the structure through analysis of fragmentation patterns. For this compound, the molecular formula is C₈H₇NOS, corresponding to a molecular weight of 165.21 g/mol . nih.gov

Electron ionization (EI) mass spectrometry data confirms the molecular identity with a molecular ion peak (M⁺) at an m/z of 165. nih.gov The fragmentation pattern provides further structural evidence.

| Fragment (m/z) | Relative Intensity | Possible Assignment |

| 165 | High | Molecular Ion [M]⁺ |

| 164 | Moderate | [M-H]⁺ |

| 136 | Moderate | [M-CHO]⁺ or [M-N=CH₂]⁺ |

The presence of a significant peak at m/z 165 confirms the molecular weight of the compound. The peak at m/z 136 likely arises from the loss of a neutral fragment of 29 amu, which could correspond to the loss of a formyl radical (CHO) or an ethanimine (B1614810) radical (CH₂N), indicating the fragmentation of the heterocyclic ring. This data is crucial for confirming the molecular formula and providing evidence for the compound's structure. nih.gov

X-ray Diffraction Studies for Crystalline Phase Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique for the characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. This method is indispensable for elucidating the precise molecular structure and packing of solid-state compounds, which in turn governs many of their physical and chemical properties. In the study of this compound and its derivatives, XRD has been instrumental in confirming molecular geometries and understanding solid-state reactivity. researchgate.netamericanpharmaceuticalreview.com

The structure of the isolated MBID molecule was investigated using various theoretical models, and these computational studies were complemented by the experimental data obtained from X-ray diffraction of its crystalline state. conicet.gov.ar This combined approach provides a comprehensive understanding of the molecule's structural features. conicet.gov.ar The analysis confirmed the key structural characteristics of the pseudosaccharyl O-ether, which are considered responsible for its reactivity. conicet.gov.ar

Crystallographic Data for this compound 1,1-Dioxide

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.030(4) Å |

| b | 6.345(4) Å |

| c | 16.315(4) Å |

| α | 90° |

| β | 90.76(3)° |

| γ | 90° |

| Volume | Not explicitly found |

| Z | 4 |

| Calculated Density | 1.351 Mg/m³ |

Data sourced from references researchgate.netnih.gov.

High-temperature X-ray diffraction (HTXRD) is a vital technique for studying structural changes in materials as a function of temperature. americanpharmaceuticalreview.com It allows for the in-situ monitoring of solid-state reactions, phase transitions, and decomposition processes by recording diffraction patterns while a sample is heated. psu.edu

In the context of this compound 1,1-dioxide (MBID), studies have shown that it undergoes a thermal Chapman-like rearrangement to form 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD). researchgate.netresearchgate.net This isomerization was initially observed to occur above the compound's melting point of approximately 184 °C. researchgate.net However, further investigation revealed that this rearrangement can also happen in the solid state at temperatures as low as 150 °C. researchgate.net This was the first documented instance of a Chapman-like isomerization occurring in the solid state for a pseudosaccharyl ether. researchgate.net

The solid-state transformation of MBID to MBIOD was investigated using a combination of techniques including differential scanning calorimetry (DSC), temperature-dependent infrared spectroscopy, and polarized light thermomicroscopy. researchgate.net While direct HTXRD results for MBID are not detailed in the provided sources, this technique is fundamentally suited for analyzing such solid-state reactions. americanpharmaceuticalreview.compsu.edu For instance, variable-temperature powder X-ray diffraction (PXRD) is described as an invaluable method for identifying new crystalline phases that appear during heating. americanpharmaceuticalreview.com The study of similar thermal rearrangements in other organic compounds has utilized high-temperature X-ray diffraction to monitor the changes in the crystal structure as the reaction proceeds. researchgate.net The application of HTXRD would allow researchers to follow the disappearance of the diffraction peaks corresponding to the MBID phase and the emergence of new peaks corresponding to the MBIOD product, providing kinetic and mechanistic insights into this solid-state process. psu.edu

Theoretical Chemistry and Advanced Computational Modeling of 3 Methoxy 1,2 Benzisothiazole Systems

Quantum Chemical Calculations for Geometry Optimization

The precise determination of a molecule's three-dimensional structure is the foundation of computational chemistry. For 3-methoxy-1,2-benzisothiazole 1,1-dioxide, both Density Functional Theory (DFT) and ab initio methods have been employed to find the most stable geometric arrangement of its atoms.

Density Functional Theory has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has been extensively used to optimize the geometry of this compound 1,1-dioxide. researchgate.net

Calculations at the B3LYP/6-311++G(3df,3pd) level predict a C-O-C bond angle in the methoxy (B1213986) group of approximately 117°, suggesting sp² hybridization for the central oxygen atom. This structural feature is consistent with the known reactivity of the compound, particularly its tendency to undergo thermal [1,3']-isomerization. researchgate.net

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters. The foundational Hartree-Fock (HF) method and the more sophisticated Møller-Plesset perturbation theory (MP2), which adds electron correlation effects, have been used to model this compound 1,1-dioxide. researchgate.net

These methods were evaluated alongside DFT using the same extensive range of basis sets. researchgate.net While providing valuable theoretical data, the HF and MP2 methods were found to be less effective than the B3LYP functional in this specific case. The B3LYP approach demonstrated superior predictive capability for describing the geometry and other properties of this saccharin (B28170) derivative, establishing it as a more suitable and cost-effective level of theory for this class of molecules. researchgate.net

Prediction and Analysis of Spectroscopic Properties (e.g., Infrared Spectra)

Computational methods are powerful tools for predicting and interpreting vibrational spectra. The infrared (IR) spectrum of this compound 1,1-dioxide was calculated using HF, MP2, and B3LYP methods and compared directly with experimental spectra. researchgate.net The experimental data was obtained using matrix isolation, a technique where molecules are trapped in a frozen, inert gas (such as argon or krypton) at cryogenic temperatures (10 K). researchgate.netfu-berlin.de This method prevents intermolecular interactions and allows for the study of the intrinsic properties of a single molecule.

The comparison revealed that the B3LYP/6-311++G(3df,3pd) level of theory provided the best match between the theoretical and experimental IR spectra. researchgate.net This high level of agreement validates the accuracy of the computational model and allows for a confident assignment of the observed vibrational bands to specific molecular motions.

| Vibrational Mode Assignment | Experimental (Argon Matrix) researchgate.net | Calculated (B3LYP/6-311++G(3df,3pd)) researchgate.net |

|---|---|---|

| ν(C=C) aromatic | 1635 | 1633 |

| ν(SO₂) asymmetric | 1339 | 1345 |

| ν(SO₂) symmetric | 1181 | 1185 |

| ν(C-O) | 1060 | 1064 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy associated with them. This is crucial for understanding a molecule's physical properties and reactivity.

For this compound 1,1-dioxide, computational studies of the potential energy surface revealed a notable conformational simplicity. The molecule possesses a single conformer with practical significance. researchgate.net The global minimum conformation features a planar structure with Cₛ symmetry, where the dihedral angle N-C-O-C is 0°. A second, much less stable conformer (approximately 47 kJ·mol⁻¹ higher in energy) exists, but its contribution at normal temperatures is negligible. researchgate.net

In contrast, related but more flexible benzisothiazole derivatives, such as 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, exhibit a more complex conformational landscape. For this molecule, a computational search identified three distinct stable conformers (designated Sk, Sk', and C) with similar energies, differing primarily in the orientation of the allyl group. core.ac.uk The calculations were also able to map the energy barriers for interconversion between these conformers, identifying the transition states that connect them. core.ac.uk

The matrix isolation technique is not only useful for spectroscopy but also for studying molecular conformations. By trapping molecules from a high-temperature gas stream into a cryogenic matrix, it is possible to freeze a population of conformers that existed in the gas phase. core.ac.uk

For molecules with multiple conformers separated by relatively low energy barriers, a phenomenon known as conformational cooling can be observed. core.ac.uk This process can be induced by gently heating the matrix (annealing). The added thermal energy allows the trapped, higher-energy conformers to overcome the interconversion barrier and relax into the most stable conformational state. core.ac.uk

In studies on 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, all three conformers (Sk, Sk', and C) were successfully trapped in an argon matrix at 10 K. core.ac.uk Upon annealing the matrix to 24 K, the less stable Sk and Sk' conformers were observed to convert to the more polar C conformer. This indicates that while the Sk form is predicted to be the most stable in the gas phase, the C form becomes the energetic minimum within the argon matrix, likely due to stabilizing interactions with the matrix environment. core.ac.uk

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions. In the context of the 1,2-benzisothiazole (B1215175) framework, density functional theory (DFT) calculations have been employed to elucidate the pathways of its formation from related heterocyclic systems. One such notable transformation is the base-induced ring contraction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides to yield 1,2-benzisothiazole 1,1-dioxides. acs.orgmdpi.com

The proposed mechanism for this rearrangement, supported by DFT calculations, initiates with the deprotonation at the C(4) position of the starting benzothiadiazine 1,1-dioxide. This is followed by a ring-opening step to form an acylimine intermediate. The final step involves an intramolecular Michael addition, which results in the formation of the five-membered 1,2-benzisothiazole ring structure. mdpi.com The computational models for this reaction were developed using the M06-2X functional in conjunction with the 6-31+G* basis set. acs.org

The energetics of the reaction pathway play a crucial role in determining the feasibility and outcome of the transformation. Computational studies on the rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides have shed light on the relative stability of key intermediates.

In the course of the reaction, two distinct anionic intermediates can be formed, leading to different final products depending on the reaction conditions. The relative stability of these intermediates has been a subject of computational investigation. The energy difference between these key intermediates dictates the thermodynamic favorability of the competing pathways. For instance, in one studied system, the calculated energy difference between the two primary anionic intermediates was found to be a mere 1.2 kcal/mol, indicating a delicate energetic balance that can be influenced by reaction conditions to steer the selectivity towards a particular product. acs.org

| Process | Intermediate Species | Calculated Energy Difference (kcal/mol) | Computational Method |

|---|---|---|---|

| Intramolecular Rearrangement | Anionic Intermediate III vs. Anionic Intermediate V | 1.2 | M06-2X/6-31+G* |

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

In the computationally studied ring contraction to form 1,2-benzisothiazole 1,1-dioxides, a key transition state is that of the intramolecular Michael addition. This step involves the cyclization of the acylimine intermediate. While specific geometric parameters of the transition state for this reaction are not detailed in the available literature, its characterization would typically involve the following computational analyses:

Geometry Optimization: Locating the saddle point on the potential energy surface corresponding to the transition state. The resulting geometry would reveal the partial formation of the new C-N bond and the spatial arrangement of the atoms at the peak of the energy barrier.

Frequency Analysis: A hallmark of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant (acylimine intermediate) to the product (the cyclized 1,2-benzisothiazole 1,1-dioxide). All other vibrational frequencies would be real, indicating that the structure is a minimum in all other directions on the potential energy surface.

| Reaction Step | Characterized Transition State | Key Features | Typical Computational Verification |

|---|---|---|---|

| Intramolecular Michael Addition | Transition state for C-N bond formation | Elongated C-N bond distance relative to the final product; specific orientation of the reacting moieties. | Single imaginary frequency in the vibrational spectrum. |

Reactivity Studies and Reaction Mechanisms of 3 Methoxy 1,2 Benzisothiazole and Derivatives

Chapman-Type Rearrangement of Pseudosaccharyl Ethers (e.g., 3-(Methoxy)-1,2-benzisothiazole 1,1-Dioxide)

The thermal rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (MBID), a pseudosaccharyl ether, into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD) is a key reaction that has been studied using computational models and structural analysis. researchgate.netconicet.gov.ar This transformation is a specific example of a Chapman-type rearrangement, which involves the isomerization of N-aryl imidates to N,N-diaryl amides, but in this case, it is an analogous [1,3']-isomerization. researchgate.netconicet.gov.ar The reaction is driven by the formation of the thermodynamically more stable MBIOD isomer, which is predicted to be lower in energy by approximately 60 kJ mol⁻¹ due to reduced steric hindrance. researchgate.netconicet.gov.ar

Mechanism of [1,3']-Isomerization

The mechanism of the Chapman-type rearrangement in MBID has been a subject of detailed investigation, comparing potential intra- and intermolecular pathways. conicet.gov.ar While classical Chapman rearrangements are often assumed to be intramolecular, studies on MBID suggest a different course. conicet.gov.ar Computational models indicate that an intermolecular transfer of the methyl group is energetically favored over an intramolecular one. researchgate.netconicet.gov.ar

A proposed mechanism involves a "quasi-simultaneous" intermolecular transfer of methyl groups. researchgate.netconicet.gov.ar This model predicts an energetic preference of about 3.2 kJ mol⁻¹ for the intermolecular route, which helps explain the observed potential for MBID to isomerize to MBIOD in condensed phases. researchgate.netconicet.gov.ar The process is thought to proceed through a two-step mechanism that involves a molecular pair intermediate. conicet.gov.ar

Thermal Behavior and Influence of Phase (Isolated, Solid, Melt)

The physical phase of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide plays a critical role in its thermal reactivity. The rearrangement to MBIOD has long been observed to occur specifically in the molten phase. conicet.gov.ar Investigations using techniques such as calorimetry and high-temperature X-ray diffraction have confirmed that the methyl rearrangement takes place in the melt, not in the solid state. researchgate.net

The structure of the MBID molecule in the crystalline solid phase has been determined by X-ray diffraction, providing essential data for developing theoretical models of the reaction mechanism. researchgate.netconicet.gov.ar The similarity between the molecular geometries in the gas phase and the crystal state supports the use of isolated molecule-based theoretical models to understand the reactivity in condensed phases. conicet.gov.ar In contrast to some related compounds that can undergo rearrangement in the solid state, MBID requires the increased molecular mobility of the molten phase for the isomerization to proceed. researchgate.net

Methyl Group Migration Phenomena

The central event in the isomerization of MBID to MBIOD is the migration of the methyl group from the oxygen atom at the 3-position to the nitrogen atom at the 2-position of the benzisothiazole ring system. researchgate.netconicet.gov.ar As established, this migration follows an intermolecular pathway. conicet.gov.ar The reaction transforms the pseudosaccharyl O-ether (MBID) into its N-alkylated isomer (MBIOD). researchgate.netconicet.gov.ar This transfer is facilitated by the strong electron-withdrawing nature of the pseudosaccharyl group, which influences the reactivity of the molecule. conicet.gov.ar The lower energy and reduced steric hindrance of the resulting 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide act as the driving force for this thermal rearrangement. researchgate.netconicet.gov.ar

Table 1: Energetic and Structural Comparison of MBID and MBIOD

| Compound | Relative Energy (kJ mol⁻¹) | Key Feature | Phase of Rearrangement |

|---|---|---|---|

| MBID | 0 (Reference) | O-ether, higher steric hindrance | - |

| MBIOD | ~ -60 | N-methyl, lower steric hindrance | Melt |

Data sourced from computational models. researchgate.netconicet.gov.ar

Nucleophilic Substitution Reactions on the Benzisothiazole Ring System

The benzisothiazole ring is subject to nucleophilic attack, which can lead to either substitution at the ring carbons or cleavage of the heterocyclic ring, depending on the substrate, nucleophile, and reaction conditions. rsc.orgresearchgate.net The presence of electron-withdrawing groups, such as nitro groups, can activate the ring for aromatic nucleophilic substitution. researchgate.net

Regioselectivity of Nitro Group Substitution

In dinitro-substituted benzisothiazole derivatives, such as 4,6-dinitro-1,2-benzisothiazoles, nucleophilic substitution reactions show distinct regioselectivity. researchgate.net Reactions with various nucleophiles (carbon, nitrogen, oxygen, sulfur, and fluorine-based) can lead to the substitution of one or both nitro groups. researchgate.net Studies on related polynitro-aromatic compounds indicate that the ortho-nitro group can be selectively displaced. For instance, in the synthesis of dinitro derivatives of benzo-annelated sulfur heterocyles from 2,4,6-trinitrobenzonitrile, conditions were found for the regioselective substitution of the nitro group in the ortho-position by thiols. rsc.org This regioselectivity is influenced by factors such as steric hindrance and the electronic properties of the nucleophile and the substrate. researchgate.net

S-N Bond Cleavage Pathways

A significant reaction pathway for benzisothiazole derivatives when treated with certain nucleophiles is the cleavage of the sulfur-nitrogen (S-N) bond, leading to the opening of the thiazole (B1198619) ring. rsc.orgresearchgate.net For example, the reaction of 3-chloro-1,2-benzisothiazole (B19369) with nucleophiles like sodium cyanide or n-butyl-lithium results in products arising from the fission of the heterocyclic ring. rsc.org This suggests that nucleophilic attack can occur at the sulfur atom, initiating the ring-opening cascade. rsc.org

Similarly, 4,6-dinitro-1,2-benzisothiazole derivatives can undergo S-N bond cleavage depending on the nature of the nucleophile used. researchgate.net This pathway competes with aromatic nucleophilic substitution of the nitro groups. researchgate.net However, not all nucleophilic attacks lead to ring opening. The reaction of 3-chloro-1,2-benzisothiazole with sodium ethoxide, for instance, yields 3-ethoxy-1,2-benzisothiazole, a product of direct substitution at the C3 position without ring cleavage. rsc.org

Table 2: Reactivity of Benzisothiazole Derivatives with Nucleophiles

| Benzisothiazole Derivative | Nucleophile | Primary Reaction Type | Resulting Product Type |

|---|---|---|---|

| 3-Chloro-1,2-benzisothiazole | Sodium Cyanide | S-N Bond Cleavage | Ring-opened o-cyanophenyl thiocyanate |

| 3-Chloro-1,2-benzisothiazole | n-Butyl-lithium | S-N Bond Cleavage | Ring-opened o-(n-butylthio)benzonitrile |

| 3-Chloro-1,2-benzisothiazole | Sodium Ethoxide | Nucleophilic Substitution | 3-Ethoxy-1,2-benzisothiazole |

| 4,6-Dinitro-1,2-benzisothiazoles | Various Nucleophiles | Aromatic Nucleophilic Substitution or S-N Bond Cleavage | Substituted dinitrobenzisothiazole or ring-opened products |

Data compiled from studies on benzisothiazole reactivity. rsc.orgresearchgate.net

Reactivity of Specific Functional Groups (e.g., Oxirane Ring Opening)

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the reactivity of 3-Methoxy-1,2-benzisothiazole and its derivatives in oxirane ring-opening reactions. While the chemistry of epoxides (oxiranes) is extensive, characterized by their susceptibility to nucleophilic attack due to significant ring strain, specific studies involving the 1,2-benzisothiazole (B1215175) moiety as the nucleophile have not been prominently reported.

The inherent strain in the three-membered ether ring of an oxirane makes it an electrophilic substrate that readily reacts with a wide array of nucleophiles. These reactions can be catalyzed by either acid or base. In general, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize a partial positive charge.

Potential nucleophilic sites on the this compound molecule could theoretically include the nitrogen or sulfur atoms of the isothiazole (B42339) ring, or potentially a deprotonated form under strongly basic conditions. However, without experimental data, any proposed reaction mechanism would be purely speculative. The electronic effects of the methoxy (B1213986) group at the 3-position would also influence the nucleophilicity of the benzisothiazole system.

Detailed studies, including reaction conditions, yields, and mechanistic investigations, are required to fully characterize the reactivity of this compound with oxiranes. Such research would be necessary to generate reliable data that could be presented in tabular form, illustrating the scope and limitations of this transformation.

Structure Activity Relationship Sar Investigations in 3 Methoxy 1,2 Benzisothiazole Derivatives

Influence of Substitution Patterns on Biological Activity

The type and position of chemical groups attached to the benzisothiazole core can dramatically alter a compound's interaction with biological systems. Research on related benzothiazole (B30560) structures has demonstrated that modifications at various positions of the heterocyclic ring system are key determinants of biological activity. nih.gov

The placement of substituents on the benzene (B151609) ring portion of the benzisothiazole nucleus significantly modulates biological activity. Studies on analogous benzothiazole derivatives have shown that the position of a substituent can lead to differential effects. For instance, in a series of indole-substituted benzothiazoles, compounds with a 5-chloroindole moiety displayed better anti-inflammatory activity than those with the substituent at the 7-position. chalcogen.ro Conversely, the compound featuring a 7-chloroindole group exhibited more potent analgesic activity. chalcogen.ro

This highlights a common principle in medicinal chemistry where positional isomerism can fine-tune a compound's activity profile, potentially favoring interaction with one biological target over another. While specific studies on oxypropanolaminic side chains at the 5- or 7-positions of 3-methoxy-1,2-benzisothiazole are not detailed in the provided sources, these findings on related scaffolds underscore the critical role of substituent placement in defining the pharmacological outcome.

Table 1: Effect of Substituent Position on Biological Activity of select Benzothiazole Derivatives

| Compound ID | Substituent Moiety | Position | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Decrease in Writhes) |

|---|---|---|---|---|

| 5d | 5-chloro indole | 5 | 44.8 | 32.2 |

| 5e | 7-chloro indole | 7 | 36.4 | 43.4 |

Data sourced from a study on benzothiazole derivatives, illustrating the principle of positional effects. chalcogen.ro

The methoxy (B1213986) group (-OCH3) is a common feature in many bioactive molecules, and its modification is a key strategy in drug design. Altering or replacing the methoxy group can impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn affects its interaction with biological targets. cambridgemedchemconsulting.com

The 1,2-benzisothiazole (B1215175) ring is a privileged scaffold in medicinal chemistry, serving as the core structure for a wide range of biologically active compounds. mdpi.com Its derivatives have been investigated as inhibitors of various enzymes and as agents with anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov The rigid, bicyclic structure of the benzisothiazole ring provides a stable framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets.

This scaffold is present in molecules designed to inhibit serine proteases, such as those from the Dengue virus, and HIV-1 reverse transcriptase. mdpi.comnih.govmdpi.com For instance, derivatives of 1,2-benzisothiazol-3(2H)-one have been identified as a new class of multifunctional HIV-1 reverse transcriptase inhibitors. mdpi.com The versatility of the benzisothiazole core allows it to be combined with other pharmacophores, such as oxadiazoles, to create hybrid molecules with potentially synergistic or enhanced activities. mdpi.com The successful application of the benzisothiazole scaffold in developing inhibitors for diverse biological targets highlights its importance as a foundational structure in drug discovery.

Computational Modeling of Ligand-Target Interactions

Computational methods are indispensable tools for understanding and predicting how this compound derivatives and related compounds interact with their biological targets at a molecular level. Techniques like molecular docking and molecular dynamics simulations provide insights that guide the synthesis of more effective and selective agents.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of their activity.

In studies of related benzothiazole and benzisothiazole derivatives, molecular docking has been successfully employed to predict binding affinities and modes of interaction with various enzymes. For example, docking studies of benzothiazole derivatives with the E. coli dihydroorotase enzyme revealed that the compounds lodged into the active site cavity, with predicted docking scores ranging from -2.54 to -5.02. nih.gov In another study, newly designed phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-topoisomerase II complex, with the most active compound showing a strong ability to bind to both the enzyme complex and the DNA minor groove. nih.gov Similarly, docking analyses of 1,2-benzisothiazol-3(2H)-one derivatives with the Dengue virus protease suggested that the inhibitors bind in the vicinity of the enzyme's catalytic triad. mdpi.com

Table 2: Predicted Binding Affinities of Select Heterocyclic Compounds against Biological Targets

| Compound Class | Target Enzyme | Predicted Docking Score / Binding Energy |

|---|---|---|

| Benzothiazole Derivatives | E. coli Dihydroorotase | -2.54 to -5.02 |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Not specified, but binding patterns identified |

| Phenylpiperazine-1,2-benzothiazines | Topoisomerase II-DNA | Not specified, but key interactions identified |

This table summarizes findings from various molecular docking studies on related scaffolds. nih.govnih.govbiointerfaceresearch.com

Computational modeling allows for a detailed, atomic-level visualization of the interactions between an inhibitor and its target protease. This mapping is crucial for understanding the SAR and for designing next-generation inhibitors with improved binding.

For example, molecular modeling of 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole hybrid derivatives as inhibitors of Dengue (DENV) and West Nile virus (WNV) proteases was performed to understand their binding mode. researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the protease's active site. In a study of thiazole-based inhibitors against the SARS-CoV-2 main protease, docking simulations revealed hydrogen bonds to residues Gln189 and Glu166, as well as arene-arene interactions with His41, which are crucial for inhibitor binding. youtube.com Visualization of the inhibitor within the binding pocket helps to rationalize its activity and provides a roadmap for further structural modifications to enhance potency. These detailed interaction maps are fundamental to the rational design of potent and selective protease inhibitors based on the 1,2-benzisothiazole scaffold.

Biological Activities and Molecular Mechanisms in Vitro Research

Antimicrobial Activity

Derivatives of the 1,2-benzisothiazol-3(2H)-one (BIT) core structure are recognized as potent industrial microbiocides, demonstrating a broad spectrum of antimicrobial activity. researchgate.netresearchgate.net

Antibacterial Efficacy against Gram-Positive Microorganisms

In vitro studies have demonstrated the antibacterial activity of 1,2-benzisothiazolin-3-one derivatives, particularly against Gram-positive bacteria. nih.gov Research has highlighted the efficacy of certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives against microorganisms such as Bacillus subtilis and Staphylococcus aureus. nih.gov

The mechanism of action for 1,2-benzisothiazolin-3-one against Staphylococcus aureus is suggested to involve the inhibition of metabolic processes that depend on thiol-containing enzymes. At concentrations that inhibit growth, the compound significantly hampers the active transport and oxidation of glucose. This suggests that cellular thiol groups are a primary target for these molecules. researchgate.net Furthermore, novel hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones have shown moderate antibacterial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 100 µg/ml. researchgate.net More recent studies on isothiazolone analogues have identified compounds with potent bactericidal activity against MRSA and carbapenem-resistant Enterobacterales (CRE) pathogens. nih.gov

Antifungal Properties

The 1,2-benzisothiazole (B1215175) scaffold is the basis for a series of broad-spectrum antifungal agents. nih.govresearchgate.net The antifungal activity of these derivatives can be significantly influenced by the nature of their substituents. nih.gov Some studies have indicated that derivatives featuring a methoxy (B1213986) group exhibit enhanced antifungal activity. researchgate.net These compounds have been shown to inhibit the growth of various fungi, including molds and yeasts, which has led to their widespread use as preservatives in industrial products like latex, water-soluble resins, and coatings to prevent microbial deterioration. sinobiochemistry.com

Antiviral Activity

The antiviral potential of the 1,2-benzisothiazole scaffold has been an area of active investigation, with studies demonstrating inhibitory effects against various viruses, including flaviviruses like Dengue virus. mdpi.comnih.gov

Inhibition of Viral Proteases (e.g., Dengue Virus NS2B-NS3 Protease)

The Dengue virus (DENV) NS2B-NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com A number of N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) have been synthesized and evaluated for their ability to inhibit this protease. nih.gov

Dose-response experiments revealed that several BIT derivatives bind to the DENV-2 NS2B-NS3 protease near its catalytic triad, exhibiting IC₅₀ values in the micromolar range. nih.gov Notably, a derivative featuring a methoxy group at the para position of the benzene (B151609) ring demonstrated significant inhibitory activity. mdpi.com

| Compound | Substitution | IC₅₀ (μM) against DENV-2 NS2B-NS3 Protease |

|---|---|---|

| BIT Derivative 5o | para-methoxy | 26.50 ± 4.32 |

| BIT Derivative 5h | ortho-NO₂ | 41.80 ± 1.17 |

| BIT Derivative 5i | para-NO₂ | 52.70 ± 3.23 |

Enzyme Inhibition Studies

The 1,2-benzisothiazole nucleus is a versatile scaffold for designing enzyme inhibitors targeting various proteases. Derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide, a related structure, have been identified as potent inhibitors of human mast cell tryptase and human leukocyte elastase.

A library of compounds derived from 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide yielded potent, time-dependent inhibitors of human mast cell tryptase. acs.orgnih.gov For instance, the benzoic acid derivative (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate was identified as a particularly potent inhibitor with an IC₅₀ value of 0.064 μM. acs.orgnih.gov Kinetic studies revealed that the inhibitory activity of these compounds stems from an increase in their initial affinity for the enzyme. acs.orgnih.gov These inhibitors demonstrated high selectivity for tryptase over other proteases like elastase and trypsin. acs.orgnih.gov

Similarly, 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides have been investigated as inhibitors of human leukocyte elastase. Structure-activity relationship studies indicated that substitutions on the N-phenyl moiety were advantageous for inhibitory activity. tandfonline.com

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,2-Benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | Potent, time-dependent inhibition with IC₅₀ values in the nanomolar to low micromolar range. acs.orgnih.gov |

| 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | Demonstrated time-dependent inhibition, with potency influenced by substitution patterns on the aryl rings. tandfonline.com |

| N-substituted 1,2-benzisothiazol-3(2H)-ones | Dengue Virus NS2B-NS3 Protease | Inhibition in the micromolar range, with a para-methoxy derivative showing an IC₅₀ of 26.50 μM. mdpi.com |

Inhibition of Human Mast Cell Tryptase by 1,1-Dioxide Derivatives

Derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide have been identified as potent inhibitors of human mast cell tryptase, a serine protease implicated in inflammatory and allergic disorders. acs.orgnih.gov A library of these compounds was synthesized by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with various carboxylic acids. acs.orgnih.gov

Initial screening identified (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate as a potent inhibitor with an IC50 value of 0.85 μM. nih.gov Further modifications to the side chain led to the development of even more potent inhibitors. For instance, extending the side chain by two carbons resulted in an 8-fold more potent compound with an IC50 of 0.1 μM. acs.org The most potent inhibitor identified in this series was a benzoic acid derivative, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate, which exhibited an IC50 of 0.064 μM. acs.orgnih.gov

| Compound | IC50 (μM) |

|---|---|

| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate (7b) | 0.85 |

| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d) | 0.1 |

| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) | 0.064 |

Mechanism-Based Inhibition Kinetics

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3-one exhibit time-dependent inhibition of human mast cell tryptase, which is consistent with a mechanism-based mode of action. acs.orgnih.gov The kinetic profiles, however, vary among the different derivatives.

For the β-alanate derivative (7b), the initial enzyme velocity was not a saturable function of the inhibitor concentration, preventing the determination of the initial inhibition constant (Ki), which was estimated to be greater than 10 μM. nih.gov Its steady-state rate constant (Ki*) was determined to be 396 nM. nih.gov

In contrast, the more potent pentanoate (7d) and benzoic acid (7n) derivatives demonstrated time-dependent inhibition with a saturable initial complex. nih.gov This allowed for the determination of their initial inhibition constants (Ki) and steady-state inhibition constants (Ki*). Kinetic studies indicated that the increased potency of compound 7n compared to 7b (a 13-fold difference) is due to a higher initial affinity for the enzyme rather than an increase in chemical reactivity. nih.gov

| Compound | Initial Ki (nM) | Steady-State Ki* (nM) |

|---|---|---|

| Compound 7b | >10,000 | 396 |

| Compound 7d | 345 | 60 |

| Compound 7n | 465 | 52 |

Selectivity Profiles Against Related Proteases (e.g., Elastase, Trypsin, Thrombin)

The 1,2-benzisothiazol-3-one 1,1-dioxide derivatives demonstrate high selectivity for tryptase over other related serine proteases. acs.orgnih.gov These compounds were found to be significantly weaker inhibitors of elastase (by 40-fold) and trypsin (by 100-fold). nih.gov Furthermore, they showed no inhibitory activity against thrombin, plasmin, tissue plasminogen activator (t-PA), urokinase, and factor Xa, with IC50 values greater than 33 μM for these enzymes. acs.orgnih.gov This selectivity profile highlights their potential for targeted inhibition of mast cell tryptase.

Anti-inflammatory Properties (In Vitro Evidence)

While direct in vitro studies on the anti-inflammatory properties of 3-Methoxy-1,2-benzisothiazole are not extensively detailed in the available literature, research on related benzothiazole (B30560) structures provides evidence of anti-inflammatory potential. For example, certain 2-amino benzothiazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced edema models, with effects comparable to the standard drug diclofenac sodium. sphinxsai.com Specifically, derivatives with methoxy substitutions have been noted for their activity. sphinxsai.com The mechanism is often linked to the inhibition of inflammatory mediators. For instance, some novel benzothiazole derivatives have been shown to inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov

Anticancer Potential (In Vitro Studies)

The anticancer potential of the benzisothiazole scaffold has been explored in various in vitro studies. Benzothiazole derivatives have been reported to exhibit antitumor and anticancer activities against a range of human cancer cell lines. nih.govpensoft.net The mechanisms of action are diverse and can include the induction of apoptosis, antiproliferative effects, and cell cycle inhibition. nih.gov For example, studies on 9-methoxycanthin-6-one, another heterocyclic compound, demonstrated significant in vitro anti-cancer effects against ovarian, breast, colorectal, skin, and cervical cancer cell lines, with IC50 values in the low micromolar range. mdpi.com While these studies establish the potential of the broader chemical class, specific in vitro anticancer data for this compound is not prominently available.

DNA-Damaging Activity Assessment (In Vitro)

The genotoxic potential of 1,2-benzisothiazolin-3-one derivatives has been evaluated in vitro to assess their DNA-damaging properties. In a study investigating a series of these compounds, none of the tested derivatives were found to possess any genotoxic properties. nih.gov This suggests that, at least for the derivatives tested, the biological activity is not mediated through direct damage to DNA. nih.gov

Interaction with Specific Receptors (e.g., Beta-Adrenoceptors, In Vitro)

The ability of the 1,2-benzisothiazole ring to interact with beta-adrenoceptors has been confirmed through in vitro pharmacological studies. nih.govkoreascience.kr A series of 1,2-benzisothiazole derivatives with propanolamine or oxypropanolamine side chains were synthesized and tested on isolated rat atria and small intestinal segments, which predominantly express β1- and β3-adrenoceptors, respectively. nih.govkoreascience.kr

The studies revealed that none of the tested compounds exhibited any β-adrenoceptor agonistic activity. nih.govkoreascience.kr However, several derivatives elicited surmountable inhibition of isoprenaline-induced effects in the atria, indicating competitive antagonism at the cardiac β1-adrenoceptor recognition site. nih.govkoreascience.kr The degree of this antagonism was highly dependent on the nature and position of the substituent on the benzisothiazole ring. nih.gov Notably, compounds with 2-substitution (propanolamine) or 3-substitution (oxypropanolamine) demonstrated preferential antagonistic activity at the cardiac β1-adrenoceptors. nih.govkoreascience.kr With one exception, the compounds did not antagonize the effects of isoprenaline in the intestine, suggesting no significant effect on β3-adrenoceptors. nih.govkoreascience.kr

Agonistic and Antagonistic Effects

In vitro pharmacological studies on a series of 1,2-benzisothiazole derivatives, including those structurally related to this compound, have been conducted to determine their effects on β-adrenoceptors. Research using isolated rat tissues, which are known to express different β-adrenoceptor subtypes, has provided insights into the agonistic and antagonistic properties of these compounds.

In these experimental models, none of the tested 1,2-benzisothiazole derivatives demonstrated any significant β-adrenoceptor agonistic activity semanticscholar.org. The compounds were evaluated on isolated rat atria, bladder, and small intestinal segments, which predominantly express β1, β2, and β3-adrenoceptors, respectively semanticscholar.org. When compared with the non-specific β-adrenoceptor agonist isoprenaline, the benzisothiazole derivatives failed to produce consistent agonistic effects semanticscholar.org.

Conversely, several of the 2- and 3-substituted 1,2-benzisothiazole derivatives exhibited competitive antagonistic activity, particularly at the β1-adrenoceptor recognition site semanticscholar.org. This was evidenced by their ability to cause a concentration-dependent reduction of the effects induced by isoprenaline in rat atria semanticscholar.orgsemanticscholar.org. The antagonistic potency was observed to be influenced by the nature and position of the substituent on the benzisothiazole ring system semanticscholar.org.

While many of these compounds were found to relax smooth muscle preparations, this effect was not blocked by β-adrenoceptor antagonists such as propranolol, ICI 118,551, or bupranolol. This indicates that the smooth muscle relaxation is not mediated through any of the β-adrenoceptor subtypes semanticscholar.org.

Receptor Subtype Recognition (e.g., β1, β2, β3-adrenoceptors)

Investigations into the receptor subtype recognition of 1,2-benzisothiazole derivatives have revealed a preferential interaction with the β1-adrenoceptor subtype. The antagonistic effects of these compounds were primarily observed in isolated rat atria, a tissue rich in β1-adrenoceptors semanticscholar.orgsemanticscholar.org.

The research indicates that substitution at the 2- or 3-position of the benzisothiazole core with propanolamine or oxypropanolamine side chains results in compounds with a notable antagonistic profile at cardiac β1-adrenoceptors semanticscholar.org. Specifically, certain isopropyl and tert-butyl substituted derivatives were effective in inhibiting the chronotropic effects of isoprenaline in the atria, consistent with β1-adrenoceptor blockade semanticscholar.org.

In contrast, these compounds generally showed a lack of significant activity at β3-adrenoceptors. With one exception, the tested drugs did not antagonize the muscle relaxant effects of isoprenaline in the rat small intestine, a tissue where β3-adrenoceptor-mediated responses are prominent semanticscholar.org. Similarly, the spasmolytic effects of these compounds on smooth muscle were determined to be independent of β-adrenoceptor involvement, further suggesting a lack of significant interaction with β2 and β3 subtypes in these preparations semanticscholar.org.

These findings underscore the ability of the 1,2-benzisothiazole scaffold to interact with β-adrenoceptors, with specific substitutions directing this interaction towards a preferential antagonism of the β1 subtype semanticscholar.org.

| Compound Series | Agonistic Activity | Antagonistic Activity | β1-adrenoceptor | β2-adrenoceptor | β3-adrenoceptor |

| 1,2-Benzisothiazole Derivatives | None observed | Competitive | Antagonist | No significant effect | No significant effect (with one exception) |

Investigation of Other Potential Biological Targets (e.g., Thiol Receptors)

A review of the available scientific literature did not yield any in vitro research specifically investigating the interaction of this compound with thiol receptors or sulfhydryl-containing molecules.

Materials Science Applications and Chemical Intermediate Utilization

Use as Monomers in Polymer Synthesis

Currently, there is a lack of specific, publicly available scientific literature detailing the use of 3-Methoxy-1,2-benzisothiazole as a direct monomer in polymer synthesis. While research into novel polymers is a vibrant field, and various heterocyclic compounds are utilized as monomers, the specific polymerization of this compound has not been documented in the reviewed sources. The synthesis of polyetherimides, for instance, has been explored using moieties such as 3-methoxy-1,2-propanediol, but this is a distinct compound and does not involve the benzisothiazole ring structure researchgate.net. The broader class of benzothiazoles has been incorporated into polymers, but specific data on the 3-methoxy variant of 1,2-benzisothiazole (B1215175) is not available comu.edu.tr.

Development of New Materials with Specific Optical or Electrical Properties

The investigation into materials with tailored optical and electrical properties is a significant area of materials science. While benzothiazole-based structures have been incorporated into polymers to achieve desired optical characteristics, there is no specific research available that details the use of this compound for developing new materials with specific optical or electrical properties comu.edu.tr. Research in this area often involves complex polymeric structures where the benzothiazole (B30560) unit is just one of several components influencing the final properties of the material beilstein-journals.org. Therefore, any specific contributions of the this compound moiety to optical or electrical properties remain undocumented in the available literature.

Intermediate in the Synthesis of Agrochemicals

The benzisothiazole core structure is found in various biologically active molecules, and its derivatives are used in a range of applications, including as biocides. For example, 1,2-benzisothiazol-3(2H)-one (BIT) is a known preservative and biocide with applications in preventing microbial growth in various industrial products. There are also patent applications for the use of isothiazolinone compounds as pesticides nih.govgoogle.com. However, there is no direct and specific evidence in the reviewed scientific literature or patents to indicate that this compound is used as an intermediate specifically in the synthesis of agrochemicals. While the general class of compounds has relevance in this area, the role of this particular methoxy-substituted derivative is not explicitly documented.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Biological Activity

The 1,2-benzisothiazole (B1215175) core is a well-established pharmacophore, and future research will focus on the strategic derivatization of the 3-methoxy variant to unlock new therapeutic potentials. The methoxy (B1213986) group at the 3-position serves as a key synthetic handle for introducing a diverse array of functional groups. The goal is to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, to enhance its interaction with biological targets.

Key derivatization strategies that are being explored include:

Modification of the Methoxy Group: Bioisosteric replacement of the methoxy group with other alkoxy groups, thioethers, or small amines could fine-tune the molecule's binding affinity and metabolic stability.

Substitution on the Benzene (B151609) Ring: The introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) on the benzene ring can significantly influence the compound's biological activity. For instance, the placement of lipophilic groups on the benzyl (B1604629) moiety of related 3-benzyl-1,2-benzisothiazole derivatives has been shown to impact their analgesic properties. nih.gov

N-functionalization of the Isothiazole (B42339) Ring: For derivatives like 3-oxo-1,2-benzisothiazolin-2-ylacetic acids, modifications at the nitrogen atom have been shown to be crucial for their auxin-like activity. epa.gov

These derivatization efforts aim to generate libraries of novel compounds for screening against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Deepening Understanding of Reaction Mechanisms in Condensed and Solid States

A comprehensive understanding of the reaction mechanisms of 3-Methoxy-1,2-benzisothiazole and its derivatives in condensed and solid states is crucial for optimizing their synthesis and predicting their stability. Recent research has delved into the thermal rearrangement of pseudosaccharin derivatives, such as 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, which is closely related to the title compound.

Studies have investigated the thermal Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in the solid phase. researchgate.net This research utilizes computational models and X-ray diffraction to elucidate the reaction mechanism in the crystalline phase. researchgate.net These investigations have revealed a preference for an intermolecular transfer of the methyl group. researchgate.net Such studies are vital for controlling reaction outcomes and for the rational design of synthetic pathways. Future work will likely extend these investigations to understand the influence of pressure, solvent effects in condensed phases, and the role of crystal packing on reactivity. The insights gained will be invaluable for the development of efficient and selective synthetic methodologies. Furthermore, understanding reaction kinetics in different phases is essential for applications in materials science, where the compound might be subjected to various processing conditions. rsc.org

Advanced Computational Design and In Silico Screening for New Applications

Computational chemistry is poised to play a pivotal role in accelerating the discovery of new applications for this compound. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of novel derivatives and for identifying potential molecular targets.

For the closely related 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, computational methods like Hartree-Fock (HF), Density Functional Theory (DFT/B3LYP), and Møller-Plesset perturbation theory (MP2) have been employed to predict its geometry and infrared spectrum. researchgate.net Such studies provide fundamental insights into the molecule's electronic structure and conformational preferences, which are critical for designing molecules with specific biological activities. researchgate.net

Future computational efforts will likely focus on:

Virtual Screening: Screening large virtual libraries of this compound derivatives against various protein targets to identify promising lead compounds for a range of diseases, including cancer and neurodegenerative disorders. nih.govbiointerfaceresearch.com

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to prioritize candidates with favorable pharmacokinetic profiles for further experimental evaluation. nih.gov

Mechanism-Based Design: Using computational tools to design molecules that can selectively interact with specific biological pathways or targets, thereby minimizing off-target effects.

These computational approaches will significantly streamline the drug discovery and development process, making it more efficient and cost-effective.

Development of Selective Molecular Probes Based on the Benzisothiazole Scaffold

The benzisothiazole and its bioisostere, the benzothiazole (B30560) scaffold, are known for their favorable photophysical properties, making them attractive cores for the development of fluorescent molecular probes. mdpi.com These probes are invaluable tools for visualizing and quantifying biological molecules and processes in living cells.

While the direct use of this compound as a molecular probe has not been extensively reported, its structural features suggest significant potential in this area. Future research is expected to focus on designing and synthesizing novel probes by incorporating the this compound scaffold. These probes could be engineered to detect a variety of analytes, including:

Reactive Oxygen Species (ROS): Benzothiazole-based probes have been successfully developed for the detection of hydrogen peroxide. mdpi.com

Metal Ions: The benzisothiazole scaffold can be functionalized with chelating agents to create selective sensors for specific metal ions.

Biothiols: Derivatives can be designed to react specifically with biothiols like cysteine and glutathione, allowing for their detection and quantification in biological systems. researchgate.net

The development of such probes would provide powerful tools for studying cellular signaling, oxidative stress, and metal ion homeostasis, thereby advancing our understanding of various physiological and pathological processes.

Investigations into Unexplored Biological Pathways and Targets (In Vitro)

While some biological activities of 1,2-benzisothiazole derivatives have been documented, such as potential antipsychotic and auxin-like effects, a vast landscape of biological pathways and molecular targets remains to be explored. epa.govnih.gov Future in vitro studies will be crucial in uncovering the full therapeutic potential of this compound and its analogs.

High-throughput screening (HTS) of this compound and its derivative libraries against diverse panels of cell lines and enzyme assays can identify novel biological activities. This unbiased approach may reveal unexpected therapeutic applications.

Subsequent in vitro studies will aim to:

Identify Novel Molecular Targets: Utilizing techniques like affinity chromatography and proteomics to pinpoint the specific proteins that interact with the compound.

Elucidate Mechanisms of Action: Investigating the downstream effects of the compound on cellular signaling pathways to understand how it exerts its biological effects.

Explore New Therapeutic Areas: Testing the compound's efficacy in in vitro models of various diseases, including cancer, inflammatory disorders, and infectious diseases, based on initial screening hits.

These in vitro investigations will provide the fundamental biological data necessary to guide further preclinical and clinical development of promising new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methoxy-1,2-benzisothiazole derivatives?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example, 3-chloro-1,2-benzisothiazole 1,1-dioxide (a key intermediate) can be synthesized via halogenation of saccharin using phosphorus oxychloride (POCl₃) or bromine in dichloromethane (CH₂Cl₂) with triethylamine as a base . Derivatives like methyl esters are formed by reacting with amino-thiadiazoles or amino-pyridines under nucleophilic displacement conditions . For methoxy derivatives, phase-transfer catalysis using tetra-alkylammonium salts enables reactions with diethyl malonate, yielding products like diethyl 1,2-benzisothiazol-3-ylmalonate .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?